N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H20N6OS2 and its molecular weight is 376.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has explored the transformations and reactivity of amino and carbonyl/nitrile groups in thiophenes towards the synthesis of thienopyrimidines and other heterocyclic derivatives. These compounds are synthesized through novel tandem transformations, indicating the chemical's utility in creating complex molecular structures with potential therapeutic applications (Pokhodylo et al., 2010).
Anticancer and Anti-5-lipoxygenase Activities
The synthesis and biological evaluation of pyrazolopyrimidine derivatives have been conducted, revealing their potential as anticancer and anti-5-lipoxygenase agents. This showcases the application of such chemicals in developing novel therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).
Antimicrobial and Antitumor Activities
The chemical has been used as a precursor or intermediate in the synthesis of compounds demonstrating significant antimicrobial and antitumor activities. This includes the development of pyridothienopyrimidines and other derivatives showing promising results in vitro against various pathogens and cancer cell lines, highlighting its potential in the discovery of new drugs with antimicrobial and anticancer properties (Gad-Elkareem et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.
Mode of Action
The compound interacts with SDH through a strong hydrogen bond . This interaction inhibits the normal function of SDH, leading to disruption of energy production within the cell .
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the electron transport chain , two critical biochemical pathways for energy production. The downstream effect is a decrease in ATP production, which can lead to cell death .
Result of Action
The compound’s action results in a significant decrease in ATP production, leading to cell death . This makes it effective against organisms that rely on SDH for energy production, such as certain fungi .
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6OS2/c1-10(2)19-13-11-9-18-22(14(11)21-16(20-13)24-3)7-6-17-15(23)12-5-4-8-25-12/h4-5,8-10H,6-7H2,1-3H3,(H,17,23)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVVZIHFZBHABQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.